N-(3-acetylphenyl)-4-{[(1E)-3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl]amino}benzenesulfonamide
Description
D-(-)-GULOSE: is a monosaccharide, specifically an aldohexose, which means it contains six carbon atoms and an aldehyde group. It is one of the stereoisomers of glucose, differing in the spatial arrangement of atoms. This compound is naturally occurring and can be found in various biological systems.
Properties
Molecular Formula |
C21H18N2O4S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H18N2O4S2/c1-15(24)16-4-2-5-18(14-16)23-29(26,27)19-9-7-17(8-10-19)22-12-11-20(25)21-6-3-13-28-21/h2-14,22-23H,1H3/b12-11+ |
InChI Key |
CQNKMEMPVCZENL-VAWYXSNFSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CS3 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-(-)-GULOSE can be synthesized through several methods, including the oxidation of D-sorbitol or the reduction of D-gulonic acid. The oxidation of D-sorbitol typically involves the use of strong oxidizing agents such as nitric acid under controlled conditions. The reduction of D-gulonic acid can be achieved using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of D-(-)-GULOSE often involves biotechnological processes, such as the fermentation of specific microorganisms that can convert glucose into D-(-)-GULOSE. Enzymatic methods are also employed, where enzymes like glucose oxidase and catalase are used to facilitate the conversion.
Chemical Reactions Analysis
Types of Reactions: D-(-)-GULOSE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-gulonic acid.
Reduction: It can be reduced to form D-sorbitol.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products Formed:
Oxidation: D-gulonic acid.
Reduction: D-sorbitol.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
D-(-)-GULOSE has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in managing certain metabolic disorders.
Industry: Utilized in the production of various biochemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which D-(-)-GULOSE exerts its effects involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing the production of energy and other metabolic intermediates. The molecular targets include enzymes like glucose oxidase and pathways related to glycolysis and gluconeogenesis.
Comparison with Similar Compounds
D-Glucose: A common aldohexose with a similar structure but different spatial arrangement.
D-Mannose: Another aldohexose with different stereochemistry.
D-Galactose: An aldohexose that differs in the arrangement of hydroxyl groups.
Uniqueness: D-(-)-GULOSE is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in specific metabolic pathways and its potential therapeutic applications make it a compound of interest in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
